D-Fructose-1-13C
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Overview
Description
D-Fructose-1-13C is a labeled form of D-fructose, where the carbon at the first position is replaced with the isotope carbon-13. This compound is widely used in scientific research due to its unique properties, which allow for detailed tracking and analysis in various biochemical and metabolic studies .
Mechanism of Action
Target of Action
D-Fructose-1-13C, a variant of D-Fructose, is a naturally occurring monosaccharide found in many plants . It primarily targets enzymes involved in carbohydrate metabolism, such as fructokinase and hexokinase . These enzymes play a crucial role in the phosphorylation of D-Fructose, which is the first step in its metabolism.
Mode of Action
This compound interacts with its targets by being a substrate for the enzymes fructokinase and hexokinase . The compound is phosphorylated by these enzymes, which is a crucial step in its metabolism. This phosphorylation results in the formation of fructose-6-phosphate, a key intermediate in glycolysis and gluconeogenesis.
Biochemical Pathways
This compound is involved in several biochemical pathways. It is primarily metabolized through the glycolytic pathway, where it is converted to fructose-6-phosphate . This compound can then enter the glycolytic pathway, leading to the production of ATP, or it can enter the gluconeogenesis pathway, leading to the production of glucose . Additionally, this compound can also enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of D-Fructose. It is rapidly absorbed in the digestive tract and distributed throughout the body . Metabolism primarily occurs in the liver, where it is phosphorylated and enters various metabolic pathways . Excretion is primarily through respiration as CO2, but some may also be excreted in the urine .
Result of Action
The action of this compound leads to several molecular and cellular effects. Its metabolism produces energy in the form of ATP, which is essential for various cellular processes . Additionally, its conversion to glucose can help maintain blood glucose levels . Furthermore, its involvement in the pentose phosphate pathway contributes to the production of NADPH, which is crucial for various biosynthetic reactions, and ribose-5-phosphate, which is a precursor for the synthesis of nucleotides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism. Studies have shown that the presence of glucose can suppress the metabolism of this compound, leading to changes in the distribution of metabolic fluxes . Additionally, factors such as pH and temperature can also affect the stability and activity of the enzymes involved in its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-1-13C is typically synthesized through biosynthesis. The process involves reacting common D-fructose with a 13C-isotope labeled substrate. This method ensures the incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar biosynthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure the isotopic labeling is precise and consistent .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-fructose-1,6-bisphosphate.
Reduction: Formation of sorbitol.
Substitution: Formation of derivatives like fructose-6-phosphate.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or nitric acid under controlled conditions.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often involves phosphorylating agents in the presence of catalysts.
Major Products:
Oxidation: D-fructose-1,6-bisphosphate.
Reduction: Sorbitol.
Substitution: Fructose-6-phosphate.
Scientific Research Applications
D-Fructose-1-13C is extensively used in various fields of scientific research:
Chemistry: Utilized in nuclear magnetic resonance (NMR) studies to track metabolic pathways and reaction mechanisms.
Biology: Helps in studying metabolic processes in plants and microorganisms.
Medicine: Used in metabolic studies to understand diseases like diabetes and metabolic syndrome.
Industry: Applied in the production of labeled compounds for research and development
Comparison with Similar Compounds
- D-Glucose-1-13C
- D-Mannose-13C6
- D-Glucose-13C6
- L-Alanine-1-13C
- L-Alanine-3-13C
Comparison: D-Fructose-1-13C is unique due to its specific labeling at the first carbon position, which makes it particularly useful for studying fructose metabolism. In comparison, D-Glucose-1-13C and D-Glucose-13C6 are used for glucose metabolism studies, while D-Mannose-13C6 is used for mannose metabolism. Labeled alanine compounds are used in protein and amino acid metabolism studies .
Properties
CAS No. |
108311-21-3 |
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Molecular Formula |
C₅¹³CH₁₂O₆ |
Molecular Weight |
181.15 |
Synonyms |
Advantose FS 95-1-13C; D-(-)-Fructose-1-13C; D-(-)-Levulose-1-13C; D-Arabino-2-hexulose-1-13C; Fructose-1-13C; Fruit Sugar-1-13C; Fujifructo L 95-1-13C; Furucton-1-13C; Hi-Fructo 970-1-13C; Krystar-1-13C; Krystar 300-1-13C; Levulose-1-13C; Nevulose-1 |
Origin of Product |
United States |
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